2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide
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Overview
Description
The compound belongs to a class of organic molecules that are of significant interest due to their complex structure and potential biological activity. Such compounds often feature heterocyclic moieties, amide linkages, and various substituents which can confer a wide range of chemical and physical properties. These compounds are synthesized through multi-step organic reactions, involving the formation of heterocycles, amide bond formation, and selective functionalization of the molecular scaffold.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves strategic planning to build the molecule in a step-wise fashion. For similar molecules, common synthetic approaches include the use of protecting groups to shield functional groups from undesirable reactions, the employment of coupling reactions to form amide bonds, and the use of specific reagents to introduce heterocyclic structures. Ultrasonic-assisted synthesis has been used to enhance reaction rates and yields for the synthesis of benzamide derivatives, showcasing a green chemistry approach to complex molecule synthesis (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, the stereochemistry of the molecule, and the electronic environment of various functional groups. For instance, heterocyclic compounds have been analyzed to reveal their conformation and interactions within crystalline structures, offering insights into how these molecules might interact in biological systems or with other chemicals (Saeed et al., 2020).
properties
IUPAC Name |
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5S/c1-17(2)10-26(23,24)20(16(17)22)11-5-6-14(18)13(8-11)15(21)19-9-12-4-3-7-25-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWAZFODJVOTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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